
2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-methylimidazole with ethylene oxide, followed by hydrochloric acid treatment to obtain the hydrochloride salt. Another method includes the use of 2-methylimidazole and chloroethanol under basic conditions, followed by acidification with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-methyl-1H-imidazol-4-yl)ethanal or 2-(2-methyl-1H-imidazol-4-yl)ethanoic acid.
Reduction: Formation of 2-(2-methyl-1H-imidazolin-4-yl)ethanol.
Substitution: Formation of various substituted imidazole derivatives.
科学研究应用
2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, affecting biological pathways and cellular processes .
相似化合物的比较
Similar Compounds
- **2-(1-methyl-1H-imidazol-4-yl)ethan-1-ol
- **2-(2-methyl-1H-imidazol-1-yl)ethanol
- **2-(4-methyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
属性
分子式 |
C6H11ClN2O |
|---|---|
分子量 |
162.62 g/mol |
IUPAC 名称 |
2-(2-methyl-1H-imidazol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-5-7-4-6(8-5)2-3-9;/h4,9H,2-3H2,1H3,(H,7,8);1H |
InChI 键 |
ZZVBQRQQOCWTIH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(N1)CCO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


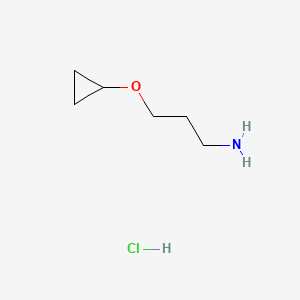
![[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride](/img/structure/B13484617.png)
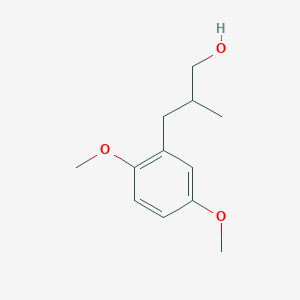

![Sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484648.png)
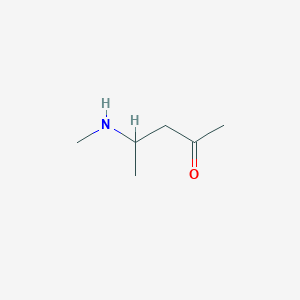
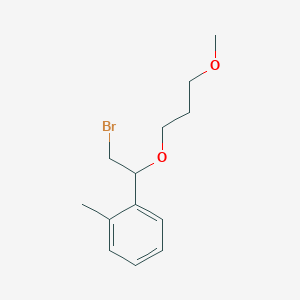
![methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13484671.png)
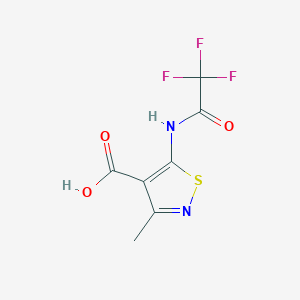
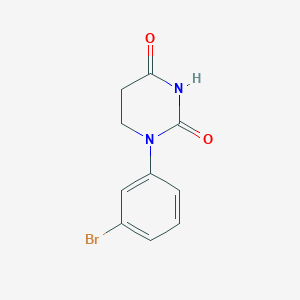
![N-[3-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13484682.png)

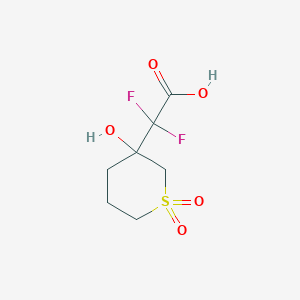
![Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13484694.png)
